Increased Lipophilicity Relative to Levetiracetam
(2S)-2-(Pyrrolidin-1-yl)butanamide exhibits an XLogP3-AA value of 0.6, compared to −0.6 for the 2-oxo analog levetiracetam, resulting in a +1.2 log unit increase in lipophilicity [1][2]. This difference is directly attributable to the absence of the polar lactam carbonyl.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Levetiracetam (CAS 102767-28-2): -0.6 |
| Quantified Difference | +1.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025 release) |
Why This Matters
Higher lipophilicity suggests improved passive membrane permeability, which may be advantageous for CNS-targeted prodrug design or for applications requiring enhanced lipid solubility.
- [1] PubChem Compound Summary for CID 44230919, (2S)-2-(Pyrrolidin-1-yl)butanamide, CAS 1187326-21-1. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 5284583, Levetiracetam, CAS 102767-28-2. National Center for Biotechnology Information (2025). View Source
